(5S,7R)-1-ethyl-3-methyladamantane
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Overview
Description
1-Ethyl-3-methyladamantane is an organic compound with the molecular formula C13H22. It belongs to the adamantane family, which is characterized by a unique cage-like structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyladamantane can be synthesized through the hybrid reaction of butane and isobutylene. The reaction involves the use of an acidic catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1-Ethyl-3-methyladamantane typically involves large-scale chemical reactors where butane and isobutylene are reacted under controlled conditions. The use of acidic catalysts is crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Alcohols, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds, substituted hydrocarbons
Scientific Research Applications
1-Ethyl-3-methyladamantane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of high-energy fuels, lubricants, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyladamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antiviral and neuroprotective actions .
Comparison with Similar Compounds
- 1-Methyl-3-ethyladamantane
- 1,3-Dimethyladamantane
- 1,3,5-Trimethyladamantane
Comparison: 1-Ethyl-3-methyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H22 |
---|---|
Molecular Weight |
178.31 g/mol |
IUPAC Name |
(5S,7R)-1-ethyl-3-methyladamantane |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3/t10-,11+,12?,13? |
InChI Key |
HUCLCMAVGXHPPK-MPEURRAXSA-N |
Isomeric SMILES |
CCC12C[C@@H]3C[C@H](C1)CC(C3)(C2)C |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C |
Origin of Product |
United States |
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